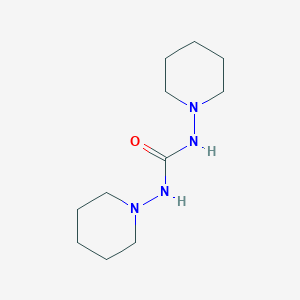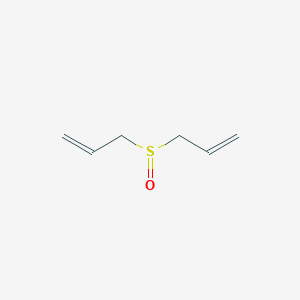
Diallyl sulfoxide
Vue d'ensemble
Description
“Diallylsulphone” is a compound that belongs to the class of organic compounds known as sulfones . It is a flavor compound derived from garlic and is sequentially converted to diallyl sulfoxide (DASO) and diallyl sulfone (DASO2) by cytochrome P450 2E1 (CYP2E1) .
Synthesis Analysis
Diallyl sulfide was synthesized by phase transfer catalyst (PTC) during microwave irradiation . The effects of different factors, such as the power of microwave irradiation, the time of microwave irradiation, PTC reagents amount, and the mole ratio of reactants, on the yield of the product were investigated .
Molecular Structure Analysis
The molecular structure of “Diallylsulphone” can be analyzed using various tools and methods . These include electroanalytical tools for studying reaction mechanisms , and structure analysis tools for rapid and automated solution of small molecule structures .
Chemical Reactions Analysis
“Diallylsulphone” can undergo various chemical reactions. For instance, divinyl sulfon (DVS) has been used as a cross-linker on the performance and improvement of modified polymers . The reaction mechanism and interfacial attributes of DVS have been investigated .
Physical And Chemical Properties Analysis
“Diallylsulphone” has a strong garlic smell . It is a clear, yellowish liquid which boils at certain temperatures and has its flash point at a specific temperature . It has a density of about 1.0 g/mL .
Applications De Recherche Scientifique
Propriétés anticancéreuses
Le sulfure de diallyle a montré des propriétés anticancéreuses. Il a été démontré dans plusieurs études que le sulfure de diallyle peut entraver le stress oxydatif et l'inflammation chronique, qui sont des facteurs clés dans le développement du cancer .
Activité antimicrobienne
Le sulfure de diallyle s'est avéré avoir des propriétés antimicrobiennes. Cela en fait un candidat potentiel pour le développement de nouveaux agents antimicrobiens .
Effets anti-angiogéniques
Le sulfure de diallyle a montré des effets anti-angiogéniques. L'angiogenèse, la formation de nouveaux vaisseaux sanguins, joue un rôle crucial dans la croissance et la propagation du cancer. En inhibant l'angiogenèse, le sulfure de diallyle pourrait potentiellement ralentir ou empêcher la progression du cancer .
Fonctions immunomodulatrices
Le sulfure de diallyle s'est avéré avoir des fonctions immunomodulatrices. Il peut moduler la réponse immunitaire, ce qui pourrait potentiellement être bénéfique dans le traitement de diverses maladies liées à l'immunité .
Effets cardioprotecteurs
Le sulfure de diallyle a montré des effets cardioprotecteurs. Il pourrait potentiellement être utilisé dans la prévention et le traitement des maladies cardiovasculaires .
Effets neuroprotecteurs
Le sulfure de diallyle s'est avéré avoir des effets neuroprotecteurs. Il pourrait potentiellement être utilisé dans la prévention et le traitement des maladies neuronales .
Propriétés antihépatotoxiques
Le sulfure de diallyle a montré des propriétés antihépatotoxiques. Cela suggère qu'il pourrait potentiellement être utilisé dans le traitement des maladies du foie .
Propriétés antinéoplasiques
Le sulfure de diallyle s'est avéré avoir des propriétés antinéoplasiques. Cela suggère qu'il pourrait potentiellement être utilisé dans le traitement de divers types de cancer .
Mécanisme D'action
Diallyl sulfoxide, also known as Diallylsulphone, is a natural organosulfur compound primarily obtained from Allium plants . It has been recognized for its health-promoting effects, including anticancer, antimicrobial, anti-angiogenic, and immunomodulatory properties .
Target of Action
This compound has been shown to target several key enzymes and proteins in the body. One of its primary targets is cytochrome P450 2E1 (CYP2E1) , a known enzyme involved in the metabolism of a large number of compounds, such as alcohol and analgesic drugs in the liver . It also targets inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-ĸB) .
Mode of Action
This compound interacts with its targets to bring about various changes. It acts as a selective inhibitor of CYP2E1 . It also lowers the activation of iNOS and NF-ĸB, as well as decreases the levels of early inflammatory cytokines, tumor necrosis factor (TNF)-α, and IL-1β .
Biochemical Pathways
This compound affects several biochemical pathways. It impedes oxidative stress and chronic inflammation . It also modulates mechanistic pathways involved in the pathogenesis of chronic diseases like cancer, neuronal disorders, and cardiovascular disease .
Pharmacokinetics
The pharmacokinetics of this compound involves its metabolic conversion to the sulfoxide and sulfone forms . This conversion is mediated by CYP2E1 . This compound is a lipophilic thioallyl-ether, which suggests that it may have good absorption and distribution properties .
Result of Action
The action of this compound results in several molecular and cellular effects. It has been shown to possess antioxidant, cardioprotective, antihepatotoxic, immunomodulatory, and antineoplastic properties . It also has the ability to reduce the incidence of chemically induced tumors in animal models .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its organosulfur components are volatile, thermodynamically unstable, and prone to deterioration, volatilization, and oxidation when exposed to unfavorable conditions like high temperatures, light, and oxygen . Therefore, the action, efficacy, and stability of this compound can be significantly affected by its environment.
Safety and Hazards
Orientations Futures
“Diallylsulphone” has potential for future research and applications. For instance, it has been used in the treatment of oral diseases and defect repair due to its three-dimensional network structure . Future research could focus on combining “Diallylsulphone” with other compounds for clinical treatment in stomatology .
Propriétés
IUPAC Name |
3-prop-2-enylsulfinylprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OS/c1-3-5-8(7)6-4-2/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGIHYNABFJESU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40931203 | |
| Record name | 3-(Prop-2-ene-1-sulfinyl)prop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14180-63-3 | |
| Record name | Diallyl sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014180633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Prop-2-ene-1-sulfinyl)prop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIALLYL SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CL103XH2O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(3-Amino-3-oxopropyl)-2-[[4-[bis(2-chloroethyl)amino]phenyl]azo]-6-methoxybenzothiazolium chloride](/img/structure/B77551.png)
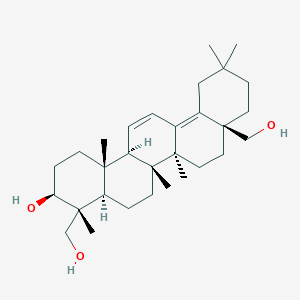

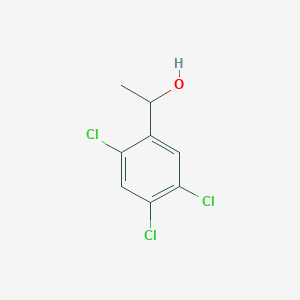
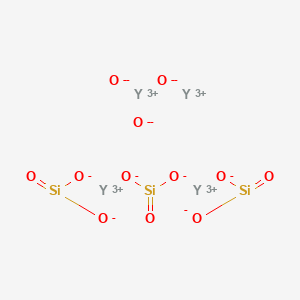

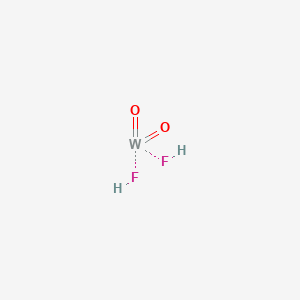

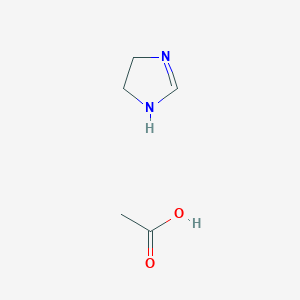
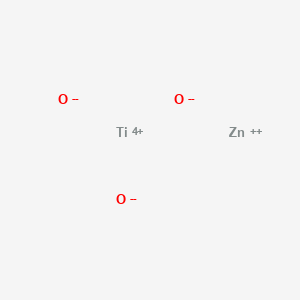

![2,4-Dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B77569.png)
